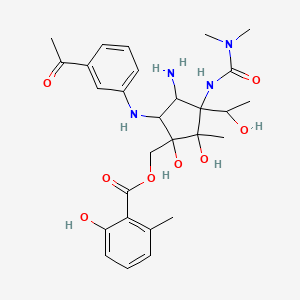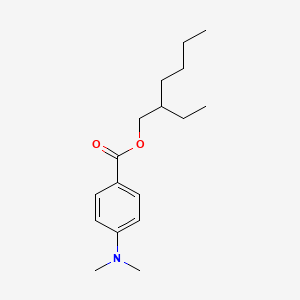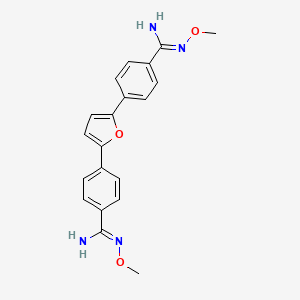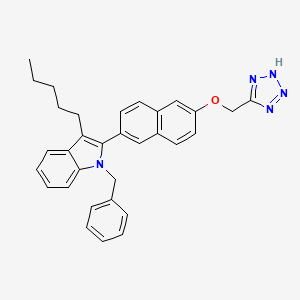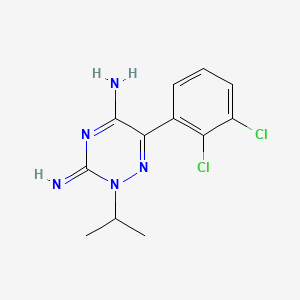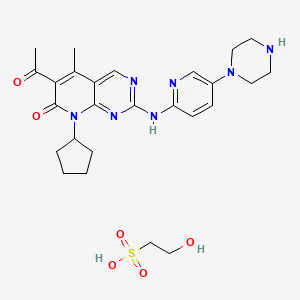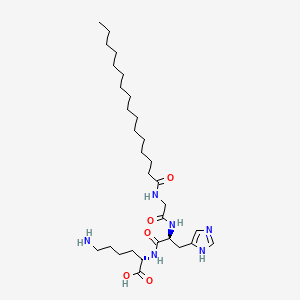
Acide palmitoyl-L-aspartique
Vue d'ensemble
Description
Palmitoyl-L-aspartic acid is a compound formed by the esterification of palmitic acid with L-aspartic acid Palmitic acid is a saturated fatty acid, while L-aspartic acid is a non-essential amino acidPalmitoylation is a type of lipid modification that plays a crucial role in the regulation of protein function, localization, and interactions .
Applications De Recherche Scientifique
Palmitoyl-L-aspartic acid has a wide range of applications in scientific research, including:
Chemistry: Used as a model compound to study esterification and lipid modification reactions.
Biology: Plays a role in the study of protein palmitoylation and its effects on protein function and localization.
Industry: Utilized in the development of biocatalysts and enzymatic processes for the synthesis of lipid-modified compounds.
Mécanisme D'action
Target of Action
Palmitoyl-L-aspartic acid, a type of N-acylamide , is involved in the process of protein palmitoylation . The primary targets of this compound are proteins that undergo palmitoylation, a lipid modification where one or more cysteine thiols on a substrate protein are modified to form a thioester with a palmitoyl group . This process is catalyzed by palmitoyltransferases (PATs) and de-palmitoyl-transferase .
Mode of Action
The compound interacts with its targets through a process known as palmitoylation. This lipid modification is readily reversible, allowing for rapid regulation of the function of many cellular proteins . The attachment of palmitoyl groups alters the membrane affinity of the substrate protein, changing its subcellular localization, stability, and protein-protein interactions .
Biochemical Pathways
The palmitoylation process affects various biochemical pathways. It plays a crucial role in various biological processes, including protein function regulation . Palmitoylation is involved in the glutathione pathway, the taurine pathway, mitochondrial energy metabolism, and phospholipid metabolism . These pathways are related to the oxidative stress process .
Pharmacokinetics
It is known that the compound’s action is influenced by the activity of enzymes such as acetyl-coa carboxylase (acc) and fatty acid synthase (fas), which are involved in de novo lipogenesis (dnl) .
Result of Action
The result of Palmitoyl-L-aspartic acid’s action is the regulation of protein function. By altering the membrane affinity of the substrate protein, it changes the protein’s subcellular localization, stability, and protein-protein interactions . This can have significant effects on cellular processes and can be associated with various diseases, including neurological diseases and cancer progression .
Action Environment
The action of Palmitoyl-L-aspartic acid is influenced by various environmental factors. For instance, the presence of other fatty acids, carbohydrates, and amino acids can affect the endogenous synthesis of the compound . Additionally, dysregulated palmitoylation, which can be caused by abnormal DNA methylation and oncogenic Myc-driven transcriptional regulation, is strongly correlated with human immunologic diseases .
Analyse Biochimique
Biochemical Properties
Palmitoyl-L-aspartic acid may participate in protein palmitoylation, a widespread lipid modification where a palmitoyl group is attached to a protein, allowing for rapid regulation of many cellular proteins . The palmitoyl group increases the hydrophobicity of proteins, leading to changes in their conformation, stability, intracellular transport, localization, and binding affinity to cofactors .
Cellular Effects
The effects of Palmitoyl-L-aspartic acid on cells are likely tied to its role in protein palmitoylation. This modification can affect the function of many cellular proteins, including those involved in signal transduction, cellular localization, and oncogenesis . It can also influence cell function by affecting protein association with membranes, compartmentalization in membrane domains, trafficking, and stability .
Molecular Mechanism
The molecular mechanism of Palmitoyl-L-aspartic acid likely involves its role in protein palmitoylation. The palmitoyl group is attached to one or more cysteine thiols on a substrate protein, forming a thioester . This modification is reversible, allowing for rapid regulation of protein function . The enzymes that catalyze this modification, palmitoyltransferases, contain a linearly-arranged catalytic triad of Asp153, His154, and Cys156 .
Temporal Effects in Laboratory Settings
The reversible nature of protein palmitoylation, a process in which Palmitoyl-L-aspartic acid may be involved, allows for rapid regulation of protein function .
Metabolic Pathways
Palmitoyl-L-aspartic acid may be involved in the aspartate-glutamate pathway of amino acid metabolism, serving as a common precursor for basic amino acids . Palmitic acid, a component of Palmitoyl-L-aspartic acid, is synthesized endogenously via de novo lipogenesis .
Transport and Distribution
The transport and distribution of Palmitoyl-L-aspartic acid within cells and tissues are likely related to its role in protein palmitoylation. Palmitoylation can alter the membrane affinity of a protein, changing its subcellular localization, stability, and protein-protein interactions .
Subcellular Localization
The subcellular localization of Palmitoyl-L-aspartic acid is likely determined by the proteins it palmitoylates. Palmitoylation can regulate the subcellular localization of proteins, partitioning them to specific membrane microdomains essential for efficient signal transmission .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of palmitoyl-L-aspartic acid typically involves the esterification of palmitic acid with L-aspartic acid. This can be achieved through chemical synthesis methods that involve the activation of the carboxyl group of palmitic acid, followed by its reaction with the amino group of L-aspartic acid. Common reagents used in this process include dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS) to facilitate the formation of the ester bond.
Industrial Production Methods: In an industrial setting, the production of palmitoyl-L-aspartic acid may involve enzymatic methods using lipases or esterases to catalyze the esterification reaction. These biocatalysts offer advantages such as mild reaction conditions, high specificity, and reduced by-product formation. The process typically involves the use of immobilized enzymes to enhance the efficiency and reusability of the biocatalysts.
Analyse Des Réactions Chimiques
Types of Reactions: Palmitoyl-L-aspartic acid can undergo various chemical reactions, including:
Oxidation: The palmitoyl group can be oxidized to form hydroxylated or ketone derivatives.
Reduction: The ester bond can be reduced to form the corresponding alcohol and acid.
Substitution: The ester bond can be hydrolyzed under acidic or basic conditions to yield palmitic acid and L-aspartic acid.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used under acidic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly employed.
Substitution: Hydrolysis can be carried out using hydrochloric acid (HCl) or sodium hydroxide (NaOH) under controlled conditions.
Major Products Formed:
Oxidation: Hydroxylated or ketone derivatives of the palmitoyl group.
Reduction: Alcohol and acid derivatives.
Substitution: Palmitic acid and L-aspartic acid.
Comparaison Avec Des Composés Similaires
N-palmitoyl aspartate: Similar in structure but differs in the position of the palmitoyl group.
Palmitoyl-L-glutamic acid: Another lipid-modified amino acid with a similar role in protein modification.
Palmitoyl-L-cysteine: Involved in protein palmitoylation but targets different amino acid residues.
Uniqueness: Palmitoyl-L-aspartic acid is unique due to its specific role in modifying aspartic acid residues in proteins, which can have distinct effects on protein function and localization compared to other lipid-modified amino acids. Its involvement in various biological processes and potential therapeutic applications further highlights its significance in scientific research .
Propriétés
IUPAC Name |
(2S)-2-(hexadecanoylamino)butanedioic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H37NO5/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-18(22)21-17(20(25)26)16-19(23)24/h17H,2-16H2,1H3,(H,21,22)(H,23,24)(H,25,26)/t17-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZYJZBFYRVKLOAA-KRWDZBQOSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCC(=O)NC(CC(=O)O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCCCCCCCCCC(=O)N[C@@H](CC(=O)O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H37NO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00926579 | |
| Record name | N-(1-Hydroxyhexadecylidene)aspartic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00926579 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
371.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1782-17-8, 130056-61-0 | |
| Record name | N-Palmitoyl aspartic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1782-17-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | L-Aspartic acid, N-(1-oxohexadecyl)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001782178 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | DL-Aspartic acid, N-(1-oxohexadecyl)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0130056610 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | N-(1-Hydroxyhexadecylidene)aspartic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00926579 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



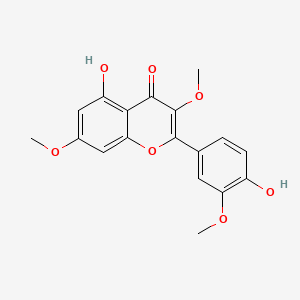
![2-[[[(6S)-2,6-diamino-3-[[(2S)-2-[[(2S)-2-aminopropanoyl]amino]-3-(3-hydroxyphenyl)propanoyl]-methylamino]-5-oxoheptanoyl]-[(E)-[5-(2,4-dioxopyrimidin-1-yl)-4-hydroxyoxolan-2-ylidene]methyl]carbamoyl]amino]-3-(1H-indol-3-yl)propanoic acid](/img/structure/B1678274.png)


